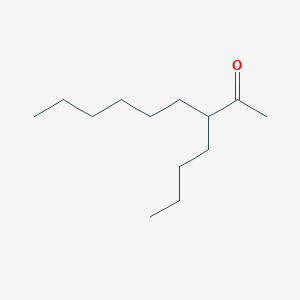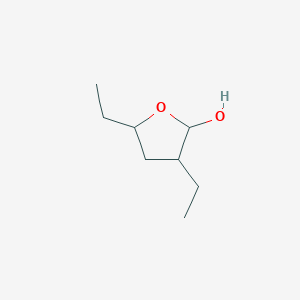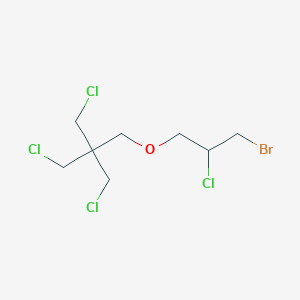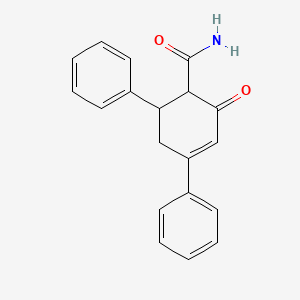
1,3-Dichloro-2-(2-chloroethoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(2-chloroethoxy)propane is an organic compound with the molecular formula C₅H₉Cl₃O. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other chemicals. This compound is known for its reactivity due to the presence of multiple chlorine atoms and an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(2-chloroethoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with 2-chloroethanol under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dichloro-2-(2-chloroethoxy)propane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether linkage can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or other strong bases.
Elimination Reactions: Potassium tert-butoxide or sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: Alkenes such as 1,3-dichloropropene.
Oxidation: Aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1,3-Dichloro-2-(2-chloroethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dichloro-2-(2-chloroethoxy)propane involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. This reactivity is exploited in various chemical and biological applications.
Comparaison Avec Des Composés Similaires
1,3-Dichloropropane: Similar in structure but lacks the ether linkage.
2-Chloroethanol: Contains a single chlorine atom and an alcohol group.
1,3-Dichloro-2-propanol: Contains a hydroxyl group instead of the ether linkage.
Uniqueness: 1,3-Dichloro-2-(2-chloroethoxy)propane is unique due to the presence of both multiple chlorine atoms and an ether linkage, which imparts distinct reactivity and applications compared to its similar compounds.
Propriétés
Numéro CAS |
60545-53-1 |
|---|---|
Formule moléculaire |
C5H9Cl3O |
Poids moléculaire |
191.48 g/mol |
Nom IUPAC |
1,3-dichloro-2-(2-chloroethoxy)propane |
InChI |
InChI=1S/C5H9Cl3O/c6-1-2-9-5(3-7)4-8/h5H,1-4H2 |
Clé InChI |
JNMJFGXCWUBSQM-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OC(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzyloxy)-5-[(benzyloxy)methyl]-2,4-diethenylpyridine](/img/structure/B14611010.png)
![5-[(3,4-Dimethoxyphenyl)methyl]hexahydropyrimidine-2,4,6-trione](/img/structure/B14611012.png)

![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)




